molecular formula C9H9N7O2 B11520700 Furazan-3-carboxamide, 4-amino-, (3-pyridylcarbonyl)hydrazone

Furazan-3-carboxamide, 4-amino-, (3-pyridylcarbonyl)hydrazone

Cat. No.: B11520700
M. Wt: 247.21 g/mol
InChI Key: AQUXZFFUQNMTAY-UHFFFAOYSA-N
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Description

N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that features a unique structure combining a pyridine ring with an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of pyridine-3-carbohydrazide with 4-amino-1,2,5-oxadiazole-3-carbaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide
  • 3-Amino-4-azido-1,2,5-oxadiazole

Uniqueness

N’-[(Z)-AMINO(4-AMINO-1,2,5-OXADIAZOL-3-YL)METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE stands out due to its unique combination of a pyridine ring and an oxadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9N7O2

Molecular Weight

247.21 g/mol

IUPAC Name

N-[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]pyridine-3-carboxamide

InChI

InChI=1S/C9H9N7O2/c10-7(6-8(11)16-18-15-6)13-14-9(17)5-2-1-3-12-4-5/h1-4H,(H2,10,13)(H2,11,16)(H,14,17)

InChI Key

AQUXZFFUQNMTAY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)N/N=C(/C2=NON=C2N)\N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN=C(C2=NON=C2N)N

Origin of Product

United States

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